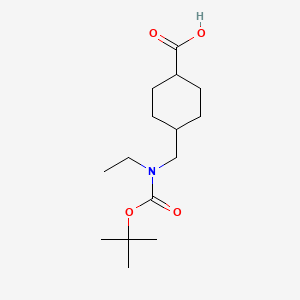
Ethyl 3-bromo-2,5-difluorophenylacetate
Übersicht
Beschreibung
Ethyl 3-bromo-2,5-difluorophenylacetate (EBDFPA) is a brominated phenylacetate with two fluorines in the para position. It is a member of the family of halogenated phenylacetates, which are used as synthetic intermediates in the production of various drugs and agricultural chemicals. EBDFPA is a versatile compound that has a wide range of applications in the field of organic synthesis and medicinal chemistry. In recent years, EBDFPA has been studied for its potential use in the synthesis of several biologically active compounds, including antifungal agents and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-2,5-difluorophenylacetate is not fully understood. However, it is believed that the bromine atom in the molecule acts as a nucleophile, attacking the electrophilic center of the target molecule. This results in the formation of a covalent bond between the bromine atom and the target molecule. This reaction is believed to be the main mechanism of action of this compound in the synthesis of biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have some effects on the metabolism of certain drugs and other biologically active compounds. It has been suggested that this compound may act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, this compound may also act as a modulator of the activity of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Ethyl 3-bromo-2,5-difluorophenylacetate in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of a wide range of biologically active compounds. Additionally, this compound can also be used in the synthesis of compounds with a wide range of functional groups, such as halogens, alcohols, and amines. The main limitation of using this compound in lab experiments is its reactivity. This compound is a highly reactive compound and can easily react with other compounds in the reaction mixture. Therefore, it is important to take extra precautions when handling this compound in the laboratory.
Zukünftige Richtungen
There are several potential future directions for the use of Ethyl 3-bromo-2,5-difluorophenylacetate. One potential direction is the development of new synthetic methods for the preparation of biologically active compounds using this compound as a starting material. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound. Furthermore, this compound could be used in the development of new drugs and agricultural chemicals. Finally, this compound could be used as a starting material in the development of new materials with novel properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-2,5-difluorophenylacetate has been studied for its potential use in the synthesis of several biologically active compounds. It has been used as a starting material in the synthesis of various antifungal agents, such as fluconazole and voriconazole. This compound has also been used in the synthesis of several anti-inflammatory drugs, including celecoxib, etoricoxib, and lumiracoxib. Additionally, this compound has been used as a starting material for the synthesis of several other biologically active compounds, such as anticonvulsants, anxiolytics, and antineoplastic agents.
Eigenschaften
IUPAC Name |
ethyl 2-(3-bromo-2,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)4-6-3-7(12)5-8(11)10(6)13/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUFZHVCSYXGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)




![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)
![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)

![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)
![4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1414262.png)

![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide](/img/structure/B1414266.png)